molecular formula C14H17NO5 B13566322 4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid

4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid

Cat. No.: B13566322
M. Wt: 279.29 g/mol
InChI Key: ZSEUGEHUBMIKCZ-UHFFFAOYSA-N
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Description

4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that features a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid typically involves the formation of the benzoxazine ring followed by the introduction of the Boc (tert-butoxycarbonyl) protecting group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Mitsunobu reaction and sequential cyclization have been employed to synthesize similar benzoxazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups onto the benzoxazine ring.

Scientific Research Applications

4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoxazine ring structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid is unique due to the presence of the Boc protecting group and the carboxylic acid functionality. These features make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-5-4-9(12(16)17)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

ZSEUGEHUBMIKCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

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